molecular formula C10H18O3 B14220977 7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol CAS No. 510768-18-0

7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol

Cat. No.: B14220977
CAS No.: 510768-18-0
M. Wt: 186.25 g/mol
InChI Key: KPPNFQDHKXOGMD-UHFFFAOYSA-N
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Description

7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol is an organic compound with the molecular formula C₁₀H₁₈O₃ It is a hydroperoxide derivative of a terpenoid, characterized by the presence of a hydroperoxy group (-OOH) attached to a carbon chain with multiple double bonds and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol typically involves the hydroperoxidation of 3,7-dimethylocta-1,5-dien-3-ol. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroperoxide group. Common reagents used in this process include hydrogen peroxide (H₂O₂) and catalysts such as acids or transition metal complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroperoxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroperoxy group can be further oxidized to form more stable oxygen-containing compounds.

    Reduction: The hydroperoxy group can be reduced to an alcohol group (-OH) using reducing agents.

    Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Products may include ketones, aldehydes, or carboxylic acids.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol involves its ability to undergo redox reactions, which can influence various biochemical pathways. The hydroperoxy group can generate reactive oxygen species (ROS) that interact with cellular components, leading to oxidative stress or signaling events. The compound’s molecular targets may include enzymes, receptors, and other proteins involved in cellular metabolism and regulation.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethylocta-1,5-dien-3-ol: A precursor in the synthesis of 7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol.

    3,7-Dimethylocta-1,5-dien-7-ol: Another hydroperoxide derivative with similar structural features.

    3,7-Dimethylocta-1,5-dien-3,7-diol: A diol compound with two hydroxyl groups.

Uniqueness

This compound is unique due to its specific hydroperoxy group placement, which imparts distinct chemical reactivity and potential biological activity. Its ability to participate in diverse chemical reactions and its applications in various fields highlight its significance compared to similar compounds.

Properties

CAS No.

510768-18-0

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

7-hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol

InChI

InChI=1S/C10H18O3/c1-5-10(4,11)8-6-7-9(2,3)13-12/h5-7,11-12H,1,8H2,2-4H3

InChI Key

KPPNFQDHKXOGMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=CCC(C)(C=C)O)OO

Origin of Product

United States

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